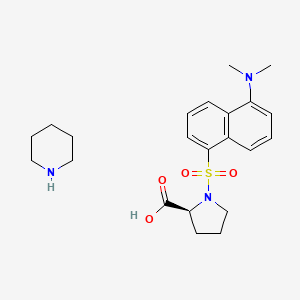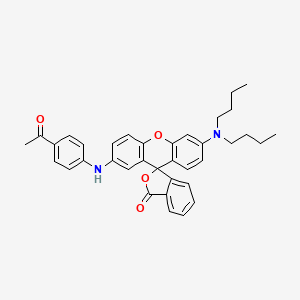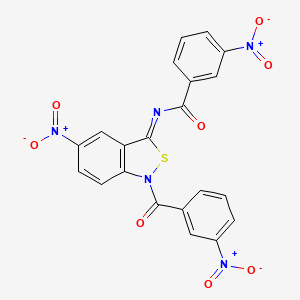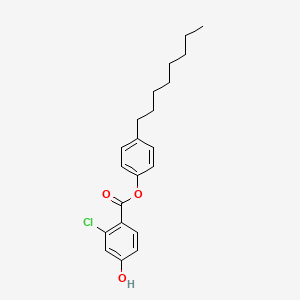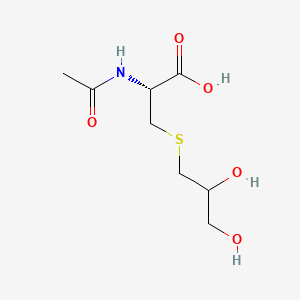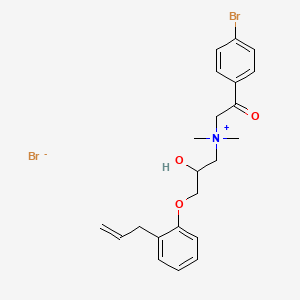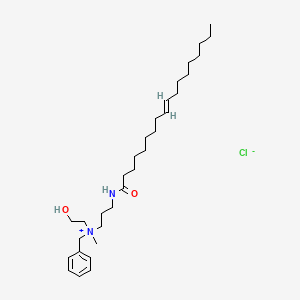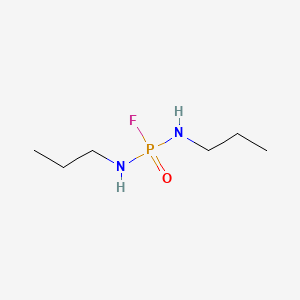
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid compound. It is characterized by its unique structure, which includes chlorine and fluorine atoms, as well as hydroxyl and acetate groups. This compound is part of the larger class of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties .
Méthodes De Préparation
The synthesis of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. One common method includes the fluorination at the 6-position and chlorination at the 9 and 11 positions of the steroid backbone. The hydroxyl groups at the 17 and 21 positions are then acetylated to form the diacetate ester . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: It is utilized in research on glucocorticoid receptors and their role in cellular processes.
Medicine: This compound is studied for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation .
Comparaison Avec Des Composés Similaires
Compared to other glucocorticoids, 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific halogenation pattern and acetylation. Similar compounds include:
Dexamethasone: Known for its potent anti-inflammatory effects.
Betamethasone: Another glucocorticoid with similar applications but different structural modifications.
Fluocinolone acetonide: Used in dermatology for its anti-inflammatory properties.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications .
Propriétés
Numéro CAS |
60864-41-7 |
|---|---|
Formule moléculaire |
C25H29Cl2FO6 |
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29Cl2FO6/c1-13(29)33-12-21(32)24(34-14(2)30)8-6-16-17-10-19(28)18-9-15(31)5-7-22(18,3)25(17,27)20(26)11-23(16,24)4/h5,7,9,16-17,19-20H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
MXUPCASLFHNIIF-CYBFZDFUSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)Cl)Cl)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)Cl)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


